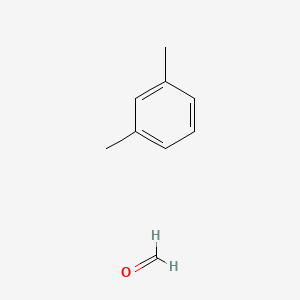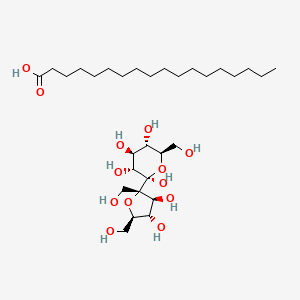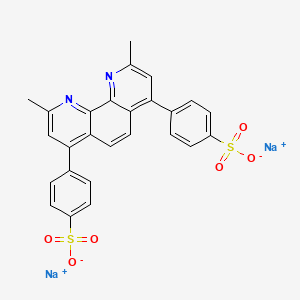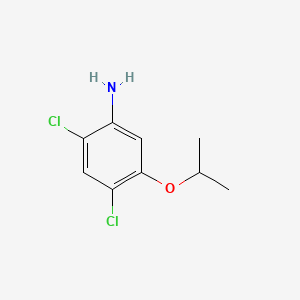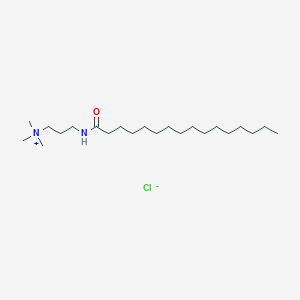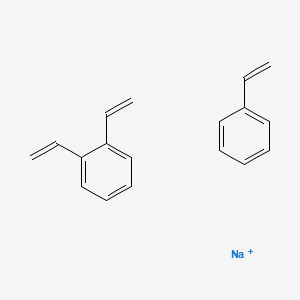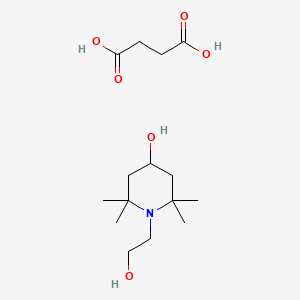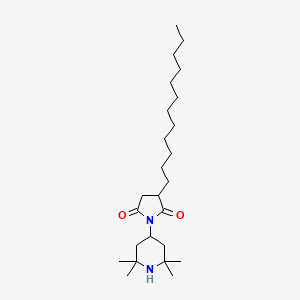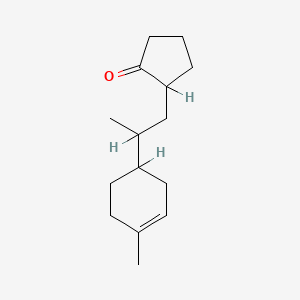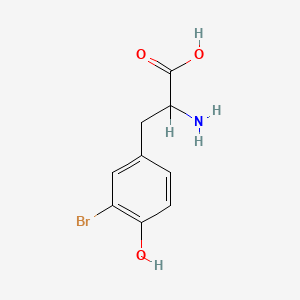
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
3-(2-aminoethyl)-1H-indol-5-ol (Tryptamine)
- Neurotransmitter Research : Tryptamine is structurally similar to serotonin and melatonin, playing a crucial role in behavioral and physiological states in humans .
2-amino-3-methyl-4H-imidazol-5-one
- Therapeutic Potential : Imidazole-containing compounds have been synthesized for anti-tubercular activity and other biological applications .
- Synthesis of Functional Molecules : These heterocycles are key components in everyday applications and natural product syntheses .
Sulfuric Acid (H2SO4)
- Industrial Applications : Used in lead-acid batteries, as a cleaning agent, in mineral processing, fertilizer manufacturing, oil refining, and wastewater processing .
- Chemical Synthesis : Plays a significant role in the synthesis of various chemicals due to its reactivity with organic compounds .
- Renewable Energy Production : Involved in thermochemical processes for hydrogen production through water splitting .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid' involves the synthesis of each compound separately and then the formation of the final compound through a reaction between the two compounds in the presence of sulfuric acid.", "Starting Materials": [ "Indole", "Ethylene diamine", "Acetic anhydride", "Methyl isocyanate", "Sulfuric acid" ], "Reaction": [ "Synthesis of 3-(2-aminoethyl)-1H-indol-5-ol:", "- Indole is reacted with ethylene diamine in the presence of acetic anhydride to form 3-(2-aminoethyl)-1H-indol-5-ol.", "Synthesis of 2-amino-3-methyl-4H-imidazol-5-one:", "- Methyl isocyanate is reacted with ammonia to form 2-amino-3-methyl-4H-imidazol-5-one.", "Formation of final compound:", "- 3-(2-aminoethyl)-1H-indol-5-ol and 2-amino-3-methyl-4H-imidazol-5-one are reacted together in the presence of sulfuric acid to form the final compound." ] } | |
CAS RN |
971-74-4 |
Product Name |
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid |
Molecular Formula |
C14H21N5O6S |
Molecular Weight |
387.41 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
WFZKRNIMSVDNBU-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Canonical SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



